2-Oxo-5-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid
Description
Historical Development in Heterocyclic Chemistry
Heterocyclic chemistry, a cornerstone of organic synthesis, traces its origins to the early 19th century with the isolation of pyridine derivatives from bone oil and coal tar. The structural elucidation of pyridine by Wilhelm Körner and James Dewar in the late 1800s laid the groundwork for understanding nitrogen-containing heterocycles. A pivotal advancement came in 1881 with Arthur Hantzsch's development of the Hantzsch pyridine synthesis, which enabled the systematic construction of dihydropyridine scaffolds through condensation reactions involving β-keto esters, aldehydes, and ammonia. This method remains foundational for synthesizing 2-oxo-1,2-dihydropyridine derivatives, including 2-oxo-5-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid.
The Chichibabin synthesis, introduced in 1924, further expanded the toolkit for pyridine derivatization by utilizing aldehydes and ketones in ammoniacal conditions. These methodologies collectively enabled the incorporation of diverse substituents into the pyridine ring, as exemplified by the introduction of a pyridin-4-yl group at the 5-position of the dihydropyridine core in the target compound. The compound’s structural complexity—featuring a bicyclic system with hydrogen-bond-donating (carboxylic acid) and accepting (pyridin-4-yl) groups—reflects over a century of innovation in heterocyclic functionalization strategies.
Significance in Medicinal Chemistry and Drug Discovery
This compound occupies a critical niche in drug discovery due to its structural resemblance to pharmacologically active pyridone derivatives. The pyridone moiety is a common motif in calcium channel blockers such as nifedipine and amlodipine, which are synthesized via Hantzsch-type reactions. The carboxylic acid group enhances water solubility and provides a site for salt formation or prodrug derivatization, improving bioavailability.
Recent studies highlight the compound’s utility as a ligand in metal-organic frameworks (MOFs) and coordination complexes. For instance, zinc complexes of analogous 3-hydroxypicolinic acids exhibit antitumor activity, suggesting potential applications for the title compound in oncology. Additionally, its planar aromatic system enables π-π stacking interactions with biological targets, a feature exploited in kinase inhibitor design.
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈N₂O₃ | |
| Molecular Weight | 216.19 g/mol | |
| Melting Point | >300°C | |
| SMILES Notation | C1=CN=CC=C1C2=CNC(=O)C(=C2)C(=O)O | |
| Topological Polar Surface Area | 83.8 Ų |
Current Research Landscape and Challenges
Contemporary research on this compound focuses on three areas: (1) synthetic methodology optimization, (2) pharmacological profiling, and (3) materials science applications.
Synthetic Challenges : Traditional routes, such as the Hantzsch synthesis, often yield mixtures of regioisomers due to competing reaction pathways. For example, cyclocondensation of aminomethylidene Meldrum’s acid derivatives with cyanothioacetamide produces the desired pyridone-carboxylic acid in 68% yield, but scalability remains limited. Advances in catalyst design, including silica-supported Lewis acids, have improved regioselectivity, yet achieving >90% purity in large-scale syntheses remains elusive.
Pharmacological Potential : Preliminary in vitro studies suggest that metal complexes of this compound exhibit moderate cytotoxicity against cancer cell lines, though structure-activity relationships are poorly understood. Computational docking studies predict high affinity for cyclin-dependent kinases, warranting further experimental validation.
Materials Science Applications : The compound’s rigid bicyclic structure and hydrogen-bonding capacity make it a candidate for constructing porous MOFs. However, its low thermal stability (>300°C decomposition) limits use in high-temperature catalysis.
Table 2: Synthetic Routes and Yields
Future research must address the lack of crystallographic data for the compound’s metal complexes and the development of enantioselective syntheses for chiral derivatives. Collaborative efforts between synthetic chemists and pharmacologists will be essential to unlock its full potential in drug discovery and materials engineering.
Properties
IUPAC Name |
2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10-9(11(15)16)5-8(6-13-10)7-1-3-12-4-2-7/h1-6H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDNSRJXCYJQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CNC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62749-61-5 | |
| Record name | 2-oxo-5-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of the Dihydropyridine Core
The dihydropyridine backbone is typically constructed through cyclocondensation reactions involving enamine intermediates. A validated approach involves reacting 3-formylchromone with active methylene nitriles (e.g., cyanoacetamide) in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This yields a 2-pyridone-3-carboxylic acid derivative, which serves as the precursor for subsequent functionalization.
Key Reaction Conditions:
- Solvent: DMF or ethanol
- Catalyst: KOH (1.5–2.0 equivalents)
- Temperature: 80–100°C, reflux
- Reaction Time: 4–6 hours
Decarboxylation Strategies for Intermediate Refinement
Potassium Carbonate-Mediated Decarboxylation
Decarboxylation of 5-(2-hydroxybenzoyl)-1-alkyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives using potassium carbonate (K₂CO₃) in toluene eliminates the carboxylic acid group, simplifying downstream modifications. This step is critical for isolating the pyridin-4-yl-substituted product.
Representative Procedure:
- Combine 0.2 mmol of the carboxylic acid precursor with 0.4 mmol K₂CO₃ in 0.5 mL toluene.
- Reflux at 110°C for 8 hours.
- Purify via column chromatography (hexane/ethyl acetate, 3:1).
Yield: 69–86%.
Comparative Analysis of Synthetic Routes
Reaction Efficiency and Yield
The table below summarizes key methodologies for synthesizing 2-oxo-5-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid:
Solvent and Catalyst Impact
- DMF vs. Ethanol: DMF enhances solubility of intermediates but requires stringent purification. Ethanol offers greener chemistry but lowers yields by 10–15%.
- Palladium Catalysts: Pd(PPh₃)₄ outperforms PdCl₂ in coupling reactions, reducing side-product formation.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to maintain consistent temperature and mixing, achieving batch yields of 85–90% with <2% impurities. Critical parameters include:
Purification Techniques
- Recrystallization: Ethanol-water mixtures (7:3) yield crystals with 99% purity.
- Chromatography: Silica gel columns (hexane/ethyl acetate gradient) resolve regioisomeric byproducts.
Mechanistic Insights and Side-Reaction Mitigation
Cyclization Mechanism
The enamine intermediate undergoes 6π-electrocyclic ring closure, forming the dihydropyridine core. Density functional theory (DFT) calculations confirm a transition state energy barrier of 25–30 kcal/mol, favoring intramolecular cyclization over dimerization.
Common Byproducts and Solutions
- Byproduct 1: 5-(2-Hydroxybenzoyl)pyridin-2(1H)-one (formed via premature decarboxylation).
Mitigation: Lower reaction temperature (70°C) and shorter reflux times. - Byproduct 2: N-Alkylated derivatives (due to excess alkylating agents).
Mitigation: Stoichiometric control of benzyl bromide (1.1 equivalents).
Chemical Reactions Analysis
Types of Reactions
2-Oxo-5-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce tetrahydropyridine compounds.
Scientific Research Applications
2-Oxo-5-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Oxo-5-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression, modulating their activity to exert therapeutic effects .
Comparison with Similar Compounds
Structural and Electronic Differences
- Pyridin-4-yl vs.
- Aromatic vs.
- Electron-Withdrawing Groups: The trifluoromethyl analog (C₇H₄F₃NO₃) exhibits increased lipophilicity and metabolic stability due to the strong electron-withdrawing effect of CF₃ .
Physicochemical Properties
- Solubility : The hydrochloride salt (C₁₁H₁₄N₂O₃·HCl) is more water-soluble than the free base due to ionic interactions .
- Melting Points : Substituted derivatives like 4n (melting point ~200°C) exhibit higher thermal stability compared to the parent compound, likely due to increased molecular rigidity .
Biological Activity
2-Oxo-5-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid (CAS Number: 62749-61-5) is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This compound is part of the dihydropyridine family, which is known for various pharmacological properties, including antimicrobial, anti-inflammatory, and cardiovascular effects.
- Molecular Formula : C₁₁H₈N₂O₃
- Molecular Weight : 216.193 g/mol
- Melting Point : >300 °C
- Storage Temperature : Ambient
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and its interactions with biological systems.
Antimicrobial Properties
Research indicates that compounds containing the dihydropyridine structure exhibit significant antimicrobial activity. For instance, a study on functionalized 2-pyridone derivatives demonstrated their ability to inhibit the growth of Gram-negative bacteria by targeting DNA gyrase, a crucial enzyme for bacterial DNA replication . The mechanism involves cross-linking at the DNA gyrase active site, similar to fluoroquinolones, suggesting that this compound may exhibit comparable effects.
Study 1: Antimicrobial Evaluation
A study synthesized various derivatives of 2-pyridone and evaluated their antimicrobial activity against multiple bacterial strains. The findings revealed that compounds with the dihydropyridine motif showed promising results in inhibiting bacterial growth. The study emphasized the importance of specific residues in the DNA gyrase enzyme for effective binding and inhibition .
| Compound | Activity Against | Mechanism |
|---|---|---|
| This compound | Gram-negative bacteria | Inhibition of DNA gyrase |
Study 2: Molecular Dynamics Simulation
Molecular dynamics simulations conducted on similar compounds indicated that the dihydropyridine structure stabilizes interactions with the DNA gyrase enzyme over extended simulation times. This suggests a robust binding affinity that could be exploited for drug development .
Structure-Activity Relationship (SAR)
The structure of this compound allows it to participate in various interactions with biological targets. The presence of the pyridine ring enhances its ability to form hydrogen bonds and coordinate with metal ions, which is critical for its antimicrobial activity.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 2-Oxo-5-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid?
- Methodology :
- Reagent Selection : Use piperidine derivatives or pyridinyl precursors to ensure proper ring formation.
- Solvent and Temperature : Ethanol under reflux (60–80°C) is effective for facilitating cyclization while minimizing side reactions .
- Reaction Time : Extended durations (12–24 hours) improve yield but require monitoring via TLC or HPLC to prevent degradation.
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) ensures high purity.
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of the compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm the dihydropyridine ring and substituent positions (e.g., pyridin-4-yl group at position 5) .
- IR Spectroscopy : Detect key functional groups (e.g., carbonyl stretch at ~1680 cm, carboxylic acid O-H stretch at ~2500–3000 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can computational chemistry enhance the design of novel derivatives with improved bioactivity?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and predict transition states for derivative synthesis .
- Molecular Docking : Screen derivatives against target enzymes (e.g., kinases) to prioritize candidates with optimal binding affinity.
- Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) for new analogs .
Q. What experimental strategies are effective for resolving contradictions in spectroscopic data during structural validation?
- Methodology :
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities (e.g., tautomeric forms or rotational isomers) .
- Isotopic Labeling : Introduce N or C labels to track specific atoms in NMR spectra.
- Dynamic NMR Studies : Analyze temperature-dependent spectral changes to identify conformational dynamics .
Q. How can the compound’s interactions with biological targets be systematically studied?
- Methodology :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., , ) to receptors or enzymes .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.
- Cellular Assays : Use fluorescence-based reporters (e.g., Ca flux) to assess functional activity in live cells .
Q. What approaches are recommended for designing multi-step syntheses of structurally complex analogs?
- Methodology :
- Retrosynthetic Analysis : Break down the target molecule into feasible intermediates (e.g., pyridine-carboxylic acid precursors) .
- Protecting Group Strategy : Temporarily mask reactive sites (e.g., carboxylic acid with tert-butyl esters) to direct regioselectivity .
- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in reaction yields under identical reported conditions?
- Methodology :
- Reproducibility Checks : Verify reagent purity, solvent water content, and equipment calibration.
- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to identify critical factors .
- Byproduct Analysis : Use LC-MS to detect minor impurities that may inhibit or catalyze side reactions.
Safety and Handling
Q. What precautions are essential for safe laboratory handling of this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
